molecular formula C7H16N2O B1484935 trans-2-[(3-Aminopropyl)amino]cyclobutan-1-ol CAS No. 2152251-93-7

trans-2-[(3-Aminopropyl)amino]cyclobutan-1-ol

Cat. No. B1484935
CAS RN: 2152251-93-7
M. Wt: 144.21 g/mol
InChI Key: LFIOHMIQCDJDLY-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-2-[(3-Aminopropyl)amino]cyclobutan-1-ol, also known as trans-2-aminocyclobutan-1-ol, is a cyclic amine and a chiral alcohol. It is a small molecule with a molecular weight of 135.18 g/mol and a boiling point of 120 °C. It is soluble in water, alcohols, and organic solvents. Trans-2-[(3-Aminopropyl)amino]cyclobutan-1-ol has a wide range of applications in the fields of organic synthesis, pharmaceuticals, and biochemistry.

Scientific Research Applications

Structural and Conformational Studies

The study of trans-2-[(3-Aminopropyl)amino]cyclobutan-1-ol and its derivatives is significant in understanding the impact of the cyclobutane ring on molecular structure and function. Research has shown that the cyclobutane ring serves as a structure-promoting unit, enhancing the rigidity of molecules. This characteristic is observed in the synthesis of beta-peptides, where the incorporation of cyclobutane derivatives leads to the formation of highly rigid structures due to strong intramolecular hydrogen bonds, resulting in cis-fused octane units (Izquierdo et al., 2005). Such structural rigidity has implications in peptide folding and stability, as evidenced by the marked preference for 12-helical conformations in cyclobutane beta-amino acid oligomers (Fernandes et al., 2010).

Synthesis of Amino Acids and Peptides

The synthesis of amino acids and peptides incorporating the cyclobutane ring is a key area of research. Cyclobutane-containing amino acids, such as trans-2-aminocyclobutane carboxylic acid, have been synthesized and incorporated into peptides, showcasing the potential of these structures in creating peptides with unique conformational properties. The ability to synthesize diverse derivatives offers a tool for studying peptide structure and function, as well as for designing novel biomolecules with specific biological activities (Pérez-Fernández et al., 2008).

Material Science and Molecular Design

Cyclobutane derivatives play a significant role in material science and molecular design, where the rigidity and conformational specificity of the cyclobutane ring can be exploited. For instance, cyclobutane-containing scaffolds have been utilized as intermediates in the synthesis of compounds with potential biomedical applications, such as surfactants and gelators. The unique structural features of these cyclobutane-based compounds, including their conformational rigidity and the presence of functional groups, make them suitable candidates for diverse applications in chemistry and biology (Illa et al., 2019).

properties

IUPAC Name

(1R,2R)-2-(3-aminopropylamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c8-4-1-5-9-6-2-3-7(6)10/h6-7,9-10H,1-5,8H2/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIOHMIQCDJDLY-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NCCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1NCCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-[(3-Aminopropyl)amino]cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-[(3-Aminopropyl)amino]cyclobutan-1-ol
Reactant of Route 2
trans-2-[(3-Aminopropyl)amino]cyclobutan-1-ol
Reactant of Route 3
trans-2-[(3-Aminopropyl)amino]cyclobutan-1-ol
Reactant of Route 4
Reactant of Route 4
trans-2-[(3-Aminopropyl)amino]cyclobutan-1-ol
Reactant of Route 5
Reactant of Route 5
trans-2-[(3-Aminopropyl)amino]cyclobutan-1-ol
Reactant of Route 6
Reactant of Route 6
trans-2-[(3-Aminopropyl)amino]cyclobutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.